4-chloro-2-fluoro-N-(3-fluorophenyl)benzamide
Description
4-chloro-2-fluoro-N-(3-fluorophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of chloro and fluoro substituents on the benzene ring, as well as an amide functional group
Properties
IUPAC Name |
4-chloro-2-fluoro-N-(3-fluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF2NO/c14-8-4-5-11(12(16)6-8)13(18)17-10-3-1-2-9(15)7-10/h1-7H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJKHONHYCITNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-fluoro-N-(3-fluorophenyl)benzamide typically involves the following steps:
Nitration: The starting material, 4-chloro-2-fluorobenzene, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Acylation: The resulting 4-chloro-2-fluoroaniline is acylated with 3-fluorobenzoyl chloride in the presence of a base such as pyridine to form the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-fluoro-N-(3-fluorophenyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The amide group can be reduced to an amine under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or borane can be employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed
Substitution: Products with different substituents replacing the chloro or fluoro groups.
Reduction: Formation of 4-chloro-2-fluoro-N-(3-fluorophenyl)benzylamine.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Scientific Research Applications
4-chloro-2-fluoro-N-(3-fluorophenyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.
Biological Research: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Material Science: It is explored for its potential use in the synthesis of novel materials with specific properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-chloro-2-fluoro-N-(3-fluorophenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro and fluoro substituents can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide
- 4-chloro-2-fluoro-N-(3-chlorophenyl)benzamide
- 4-chloro-2-fluoro-N-(3-methylphenyl)benzamide
Uniqueness
4-chloro-2-fluoro-N-(3-fluorophenyl)benzamide is unique due to the specific arrangement of chloro and fluoro substituents, which can significantly impact its chemical reactivity and biological activity. The presence of multiple halogen atoms can enhance its stability and influence its interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
